![molecular formula C14H9ClF3NO4S B1310446 Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- CAS No. 612041-77-7](/img/structure/B1310446.png)
Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Benzoic acid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-" is a chemical entity that appears to be related to a class of compounds that involve a benzoic acid moiety linked to a sulfonyl group and a chloro-trifluoromethyl group. These types of compounds are of interest due to their potential biological activities, including antimicrobial properties, as well as their interesting chemical and physical properties .
Synthesis Analysis
The synthesis of related sulfonamide compounds has been achieved through various methods. For instance, some 4-(substituted phenylsulfonamido)benzoic acids were synthesized using a fly-ash:H3PO3 nano catalyst in ultrasound irradiation conditions, which provided yields of more than 90% . Another synthesis approach involved multi-step processes to create novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, with structures confirmed by spectral data and elemental analysis .
Molecular Structure Analysis
The molecular structures of compounds in this class have been elucidated using crystallography and spectroscopic techniques. For example, the crystal structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and its derivatives have been described, showing significant conformational differences in the L-tyrosine cores of the molecules and the presence of intramolecular aromatic π-π stacking .
Chemical Reactions Analysis
The electrochemical behavior of related azo-benzoic acid compounds has been studied, revealing that the position of sulfo substituents relative to the azo bridge and the pH of the solution significantly impact their electrochemical reduction. The reduction process predominantly results in hydrazo compounds, following a DISP2 mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their high purity, confirmed by RP-HPLC, and their interaction with biological systems. The antimicrobial activity of certain derivatives has been demonstrated against Gram-positive bacterial strains and C. albicans, with in silico studies suggesting potential mechanisms of action . The crystal structure of a related compound, 4,4'-bipyridine — 4-(sulfonylglycine)benzoic acid, has been determined, highlighting the role of hydrogen bonding and weak interactions in the formation of supramolecular structures .
科学的研究の応用
EP1 Receptor Selective Antagonists
The compound 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid and its analogs have been identified as functional PGE2 antagonists selective for the EP1 receptor subtype. Through structural modifications, these compounds have shown optimized in vivo antagonist activity, highlighting their potential in therapeutic applications related to the EP1 receptor modulation A. Naganawa, et al., 2006.
Base-Catalyzed Hydrolysis of Phenyl Esters
Research on the base-catalyzed hydrolysis of phenyl esters of para-substituted benzoic acids has provided insights into the substituent effects on reaction kinetics. The study synthesized and analyzed several model compounds to establish a kinetic acidity scale and found a linear relationship between substituent constants and observed kinetics, which aids in understanding the mechanisms of ester hydrolysis Ingrid Bauerová, M. Ludwig, 2000.
Amino Acid Sulfonamides
The creation of amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride was explored, leading to novel compounds with potential biological activities. This research opens up possibilities for the development of new therapeutic agents based on amino acid sulfonamide chemistry Anastasiia Riabchenko, et al., 2020.
Antimicrobial Sulfonamides
A study on the synthesis of 4-(substituted phenylsulfonamido)benzoic acids through a nano-catalyst catalyzed reaction has demonstrated high yields and significant antimicrobial activity. These compounds could contribute to the development of new antibiotics or disinfectants S. Dineshkumar, G. Thirunarayanan, 2019.
Synthesis and Antibacterial Activity of Schiff Bases
Schiff bases derived from 4-aminobenzoic acid have shown potential as antibacterial agents against medically important bacterial strains. This research underscores the role of molecular structure and solvent in determining antibacterial efficacy, contributing to the search for new antibacterial compounds Jigna Parekh, et al., 2005.
Molecular Docking and Antiproliferative Evaluation
Sulfonyl-α-L-amino acid derivatives coupled with anisamide scaffold were evaluated for antiproliferative activity against human cell lines, showing promising results against specific cancer cell lines. This study highlights the potential for developing targeted cancer therapies A. M. Galal, K. Mahmoud, 2021.
Ortho C-H Sulfonylation of Benzoic Acid Derivatives
Research on copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives has achieved excellent regioselectivity, providing a new method for synthesizing aryl sulfones. This work contributes to the field of organic synthesis, especially in the development of sulfone-based compounds Jidan Liu, et al., 2015.
特性
IUPAC Name |
4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO4S/c15-12-6-5-10(7-11(12)14(16,17)18)24(22,23)19-9-3-1-8(2-4-9)13(20)21/h1-7,19H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMBNMYBFYNDKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408207 |
Source


|
| Record name | Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- | |
CAS RN |
612041-77-7 |
Source


|
| Record name | 4-[[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612041-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

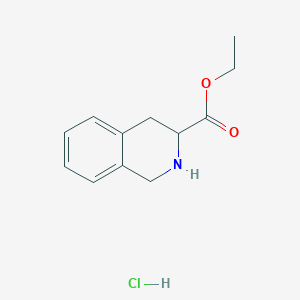

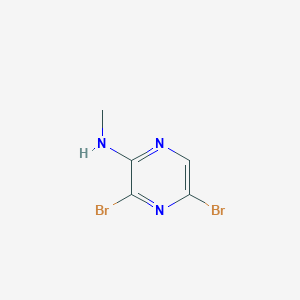
![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

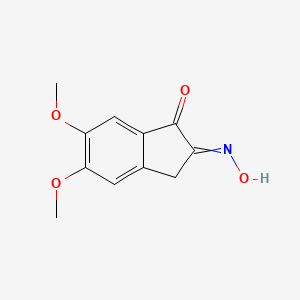
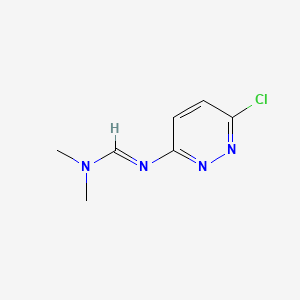

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

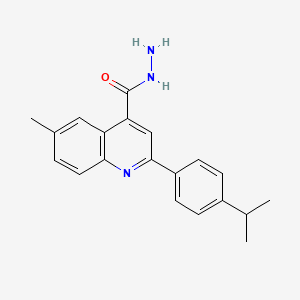
![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)
![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)
